Cas no 852440-95-0 (2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-methoxyphenyl)acetamide)

2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-methoxyphenyl)acetamide structure
852440-95-0 structure
商品名:2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-methoxyphenyl)acetamide
CAS番号:852440-95-0
MF:C20H16ClN5O3
メガワット:409.825742721558
CID:6223515
PubChem ID:7118534

2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-methoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-methoxyphenyl)acetamide
    • F0679-0270
    • 852440-95-0
    • 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide
    • 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
    • 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
    • AKOS024595909
    • インチ: 1S/C20H16ClN5O3/c1-29-16-8-4-14(5-9-16)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)15-6-2-13(21)3-7-15/h2-10,12H,11H2,1H3,(H,24,27)
    • InChIKey: NSTYBOSTFWHIGN-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)N1C2=C(C=N1)C(N(C=N2)CC(NC1C=CC(=CC=1)OC)=O)=O

計算された属性

  • せいみつぶんしりょう: 409.0941671g/mol
  • どういたいしつりょう: 409.0941671g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 632
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-methoxyphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0679-0270-100mg
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
852440-95-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0679-0270-2mg
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
852440-95-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0679-0270-50mg
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
852440-95-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0679-0270-75mg
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
852440-95-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0679-0270-4mg
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
852440-95-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0679-0270-15mg
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
852440-95-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0679-0270-30mg
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
852440-95-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0679-0270-5μmol
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
852440-95-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0679-0270-1mg
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
852440-95-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0679-0270-5mg
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
852440-95-0 90%+
5mg
$69.0 2023-05-17

2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-methoxyphenyl)acetamide 関連文献

2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-methoxyphenyl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No. 852440-95-0 and Product Name: 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-(4-methoxyphenyl)acetamide

The compound with the CAS number 852440-95-0 and the product name 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-(4-methoxyphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities. The structural framework of this molecule incorporates multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development.

At the core of this compound's structure lies a pyrazolo[3,4-d]pyrimidine scaffold, which is a well-known motif in medicinal chemistry. Pyrazolo[3,4-d]pyrimidines have been extensively studied for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of a 4-chlorophenyl group at the 1-position and an acetamide moiety at the 5-position further enhances its potential pharmacological profile. These functional groups are known to modulate the electronic properties and binding interactions of the molecule, thereby influencing its biological activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with various biological targets. Studies suggest that the 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-(4-methoxyphenyl)acetamide may exhibit significant binding potential with enzymes and receptors involved in critical cellular pathways. This has opened up new avenues for exploring its therapeutic applications in conditions such as cancer, inflammation, and neurodegenerative diseases.

The N-(4-methoxyphenyl)acetamide moiety in the molecular structure is particularly noteworthy. This group is known to enhance solubility and bioavailability, which are crucial factors for the pharmacokinetic profile of a drug candidate. Additionally, methoxyphenyl derivatives have shown promise in various preclinical studies due to their ability to interact with biological targets in a highly specific manner. The combination of these features makes this compound an attractive subject for further exploration.

In vitro studies have begun to unravel the potential biological activities of this compound. Initial experiments indicate that it may possess inhibitory effects on certain kinases and other enzymes implicated in disease pathways. These findings are particularly intriguing given the growing interest in kinase inhibitors as therapeutic agents. The ability of this compound to modulate these enzymatic activities could lead to novel treatment strategies for a range of disorders.

The synthesis of this compound represents a testament to the progress in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations that highlight the expertise required to construct such complex molecules. Researchers have leveraged advanced synthetic techniques to ensure high yields and purity, which are essential for downstream biological evaluation.

As research continues, the potential applications of this compound are likely to expand. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in elucidating its full therapeutic spectrum. The integration of high-throughput screening technologies will accelerate the process of identifying new drug candidates and optimizing their properties.

The development of novel pharmaceuticals is a meticulous process that requires rigorous testing and validation. This compound has already undergone preliminary safety assessments to ensure its suitability for further clinical investigation. These assessments are part of a comprehensive strategy to evaluate its potential benefits while minimizing any risks associated with its use.

The role of computational tools in modern drug discovery cannot be overstated. Molecular docking simulations have been instrumental in predicting how this compound interacts with its intended targets at the molecular level. These simulations provide valuable insights into the binding mechanisms and can guide modifications to enhance its efficacy.

The future prospects for this compound are promising. Ongoing research aims to refine its chemical structure to improve its pharmacological properties further. By addressing any limitations identified during preclinical studies, scientists hope to develop a more effective therapeutic agent that can address unmet medical needs.

In conclusion, the compound with CAS number 852440-95-0 and product name 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-(4-methoxyphenyl)acetamide is a compelling example of how structural innovation can lead to novel therapeutic opportunities. Its unique chemical features and promising biological activities make it a valuable asset in ongoing drug discovery efforts. As research progresses, this compound holds great potential to contribute significantly to advancements in pharmaceutical science.

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